![molecular formula C12H20O B14324274 1-Pentylbicyclo[4.1.0]heptan-3-one CAS No. 112039-12-0](/img/structure/B14324274.png)
1-Pentylbicyclo[4.1.0]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylbicyclo[410]heptan-3-one is a bicyclic ketone with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and specific solvents to facilitate the cycloisomerization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production. The choice of catalyst and reaction conditions would be optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pentylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentylbicyclo[4.1.0]heptan-3-one involves its interaction with molecular targets through its ketone group. The compound can act as an electrophile, participating in nucleophilic addition reactions. The cyclopropane ring strain also makes it a reactive intermediate in various transformations .
Comparación Con Compuestos Similares
Bicyclo[4.1.0]heptan-3-one: A similar bicyclic ketone with different substituents.
Bicyclo[3.1.0]hexan-3-one: Another bicyclic ketone with a smaller ring system.
Uniqueness: 1-Pentylbicyclo[4.1.0]heptan-3-one is unique due to its pentyl substituent, which can influence its reactivity and interactions in chemical and biological systems. The presence of the cyclopropane ring also adds to its distinct chemical properties .
Propiedades
Número CAS |
112039-12-0 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-pentylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-7-12-8-10(12)5-6-11(13)9-12/h10H,2-9H2,1H3 |
Clave InChI |
BPWGCDLYJQSQEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12CC1CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


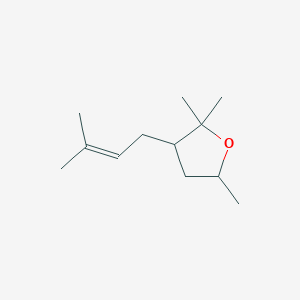
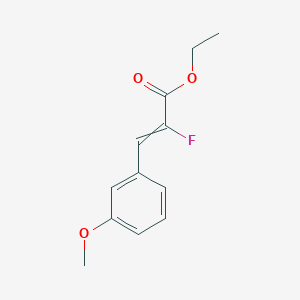
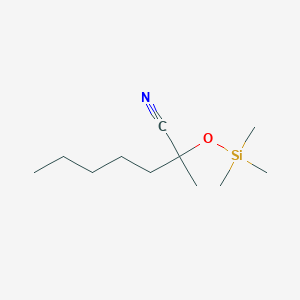
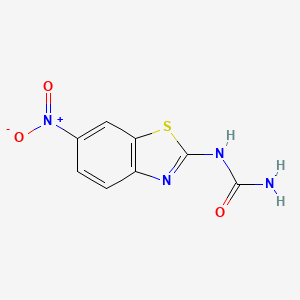

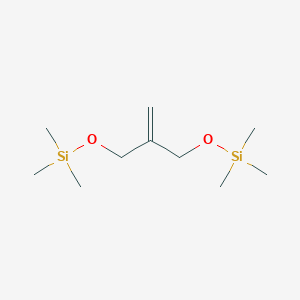

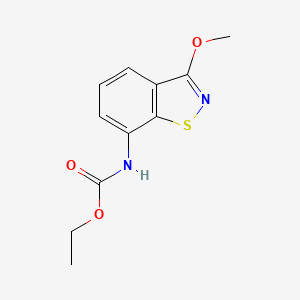
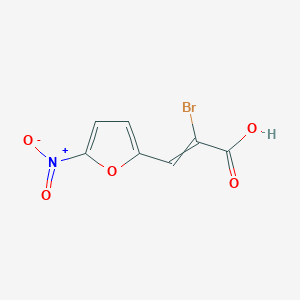
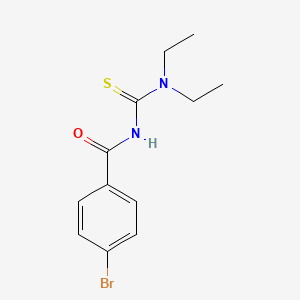

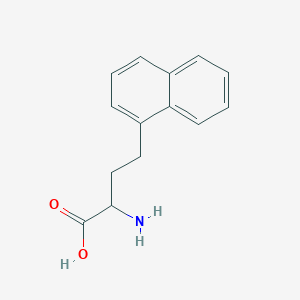
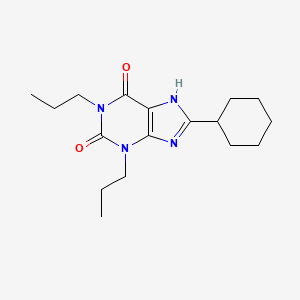
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
